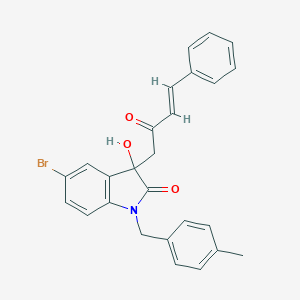
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of PKC inhibitors has been an active area of research in the pharmaceutical industry.
作用機序
The mechanism of action of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one phosphorylates downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are primarily related to its inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
実験室実験の利点と制限
The advantages of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its potent inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a crucial enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
The limitations of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its toxicity and solubility. The compound has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the structure-activity relationship of the compound to identify more potent and selective 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibitors. Additionally, the therapeutic potential of the compound for various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored in preclinical and clinical studies. Finally, the pharmacokinetics and pharmacodynamics of the compound should be characterized to determine the optimal dosing regimen and potential drug-drug interactions.
合成法
The synthesis of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 5-bromo-3-hydroxyindole, which is reacted with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form the final product.
科学的研究の応用
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It is believed that the compound exerts its anticancer effects by inhibiting 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, which is overexpressed in many cancer cells.
特性
製品名 |
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C26H22BrNO3 |
分子量 |
476.4 g/mol |
IUPAC名 |
5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C26H22BrNO3/c1-18-7-9-20(10-8-18)17-28-24-14-12-21(27)15-23(24)26(31,25(28)30)16-22(29)13-11-19-5-3-2-4-6-19/h2-15,31H,16-17H2,1H3/b13-11+ |
InChIキー |
HVNJHXIRJNSFTQ-ACCUITESSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B252795.png)
![5-nitro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B252798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B252799.png)
![3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B252800.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B252804.png)
![3-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B252805.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B252806.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B252807.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B252808.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252810.png)
![2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B252811.png)
![3,4-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B252813.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252815.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252819.png)